BenchChemオンラインストアへようこそ!

tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate

Bond dissociation energy Cross-coupling Oxidative addition

This 4,4-disubstituted piperidine is a critical building block for medicinal chemistry. The combination of a weak C–I bond (≈240 kJ/mol) with a quaternary C4-methyl group uniquely enables mild Pd/Ni/Co-catalyzed cross-couplings while suppressing β-hydride elimination, ensuring cleaner reaction profiles at scale. The acid-labile Boc group is orthogonal to the C–I bond, allowing for late-stage diversification of the intact iodide handle. Choose the iodo variant over bromo or chloro analogs for reactions requiring lower activation barriers and broader functional group tolerance.

Molecular Formula C11H20INO2
Molecular Weight 325.19 g/mol
Cat. No. B13972489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate
Molecular FormulaC11H20INO2
Molecular Weight325.19 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OC(C)(C)C)I
InChIInChI=1S/C11H20INO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3
InChIKeyVDPYGPFELXJONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate: A Specialized Quaternary Piperidine Building Block for Cross-Coupling-Driven Drug Discovery


tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate (CAS 1420987-15-0, molecular formula C₁₁H₂₀INO₂, molecular weight 325.19 g/mol) is a 4,4-disubstituted N-Boc-protected piperidine derivative combining an alkyl iodide handle at the C4 quaternary center with an acid-labile tert-butyloxycarbonyl protecting group on the ring nitrogen . The piperidine scaffold is the most frequently encountered heterocycle among U.S. FDA-approved pharmaceuticals, making functionalized piperidine building blocks central to medicinal chemistry programs [1]. This compound belongs to a narrow subclass of 4-halo-4-methylpiperidine-1-carboxylates wherein the iodine substituent imparts distinct reactivity profiles compared to the corresponding bromo, chloro, and non-halogenated analogs, primarily due to the weaker carbon–iodine bond [2].

Why tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate Cannot Be Casually Replaced by Its Bromo or Chloro Analogs


Although tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate (CAS 1420992-40-0) and tert-butyl 4-chloro-4-methylpiperidine-1-carboxylate (CAS 1420801-55-3) share an identical piperidine core and Boc protection, their carbon–halogen bond strengths differ substantially: C–I ≈ 240 kJ/mol vs. C–Br ≈ 276 kJ/mol vs. C–Cl ≈ 328 kJ/mol [1]. This ~36 kJ/mol gap between C–I and C–Br translates into measurably lower activation barriers for oxidative addition in metal-catalyzed cross-couplings, enabling reactions with less forcing conditions and broader functional group tolerance [2]. Furthermore, the 4-methyl substituent is not a passive spectator; it establishes a quaternary sp³ center at C4 that suppresses competing β-hydride elimination pathways available to 4-iodopiperidine-1-carboxylate (CAS 301673-14-3, lacking the 4-methyl group), and rigidifies the ring conformation in ways that can influence diastereoselectivity in subsequent transformations [3]. Substituting a different halogen or omitting the 4-methyl group therefore alters not just one but three interdependent variables—bond strength, elimination propensity, and conformational bias—making simple in-class replacement chemically non-equivalent.

Quantitative Differentiation Evidence for tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate Against Its Closest Analogs


Carbon–Iodine Bond Dissociation Energy: A ~36 kJ/mol Weaker Bond Enables Milder Oxidative Addition versus the Bromo and Chloro Analogs

The average C–I bond dissociation energy is 240 kJ/mol, compared to 276 kJ/mol for C–Br and 328 kJ/mol for C–Cl, representing a 36 kJ/mol (15%) and 88 kJ/mol (37%) reduction, respectively [1]. In the context of palladium- or cobalt-catalyzed cross-couplings of 4-halopiperidines, this lower bond strength directly reduces the kinetic barrier for the oxidative addition step, which is often rate-determining for C(sp³)–X bonds. While Gonnard et al. (2015) observed that 4-bromo- and 4-iodopiperidine displayed similar reactivity with diarylzinc reagents in cobalt-catalyzed systems—suggesting that for certain catalyst/ nucleophile combinations the bond strength differential may be masked by other rate-limiting steps—the intrinsic thermodynamic advantage of the C–I bond remains a critical selection parameter when designing reactions under milder thermal conditions or with less active catalyst systems [2].

Bond dissociation energy Cross-coupling Oxidative addition C(sp³)–halogen reactivity

4-Methyl Quaternary Center: Suppression of β-Hydride Elimination Pathways That Plague 4-Iodopiperidine Without the 4-Methyl Substituent

The 4-methyl substituent in tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate creates a quaternary sp³ carbon at C4, eliminating the possibility of forming a C3–C4 or C4–C5 double bond via β-hydride elimination during metal-catalyzed transformations. In contrast, tert-butyl 4-iodopiperidine-1-carboxylate (CAS 301673-14-3) retains a hydrogen atom at C4 that is susceptible to syn-β-hydride elimination after oxidative addition, a well-documented competing pathway that can reduce cross-coupling yields and generate byproducts requiring chromatographic removal [1]. Additionally, the quaternary center locks the piperidine ring into a single predominant chair conformation; the 4-methyl group occupies an equatorial position (A-value of methyl ≈ 7.6 kJ/mol), which preorganizes the ring for diastereoselective reactions at the C2 and C6 positions [2]. No quantitative head-to-head yield comparison between 4-iodo- and 4-iodo-4-methylpiperidine derivatives under identical cross-coupling conditions has been located in the open literature, and this differentiation dimension should be considered a class-level structural inference.

Quaternary carbon β-Hydride elimination Structural stability Piperidine conformation

Orthogonal N-Boc Protection: Acid-Labile Boc vs. Hydrogenolytic Cbz Enables Alternative Deprotection Sequences Relative to Benzyl 4-iodo-4-methylpiperidine-1-carboxylate

The N-Boc group on tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), while the benzyl 4-iodo-4-methylpiperidine-1-carboxylate analog requires hydrogenolysis (H₂, Pd/C) or strongly acidic HBr/AcOH conditions that can also reductively cleave the C–I bond [1]. This orthogonality is critical when the synthetic sequence requires the iodine handle to remain intact during nitrogen deprotection. Empirically, C–I bonds survive standard Boc deprotection (TFA, 0–25 °C, 1–4 h) without detectable iodide loss, whereas hydrogenolytic Cbz removal with Pd/C can lead to partial or complete hydrodeiodination of the C–I bond depending on catalyst loading and H₂ pressure . The Boc/Cbz distinction is therefore not a matter of convenience but of chemical compatibility: when a C(sp³)–I bond must be preserved for a subsequent cross-coupling step, Boc protection is the enabling choice.

Orthogonal protecting groups Boc deprotection Cbz deprotection Synthetic strategy

Molecular Weight Impact on Stoichiometry and Shipping Cost: 16.4% Heavier Than the Chloro Analog Affects Procurement Economics at Scale

The molecular weight of tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate is 325.19 g/mol, compared to 233.73 g/mol for the 4-chloro-4-methyl analog and 278.19 g/mol for the 4-bromo-4-methyl analog . This 91.46 g/mol (39.1%) increase over the chloro compound means that, on a per-mole basis, 39% more mass must be purchased to obtain the same molar quantity of building block. Conversely, because the iodine atom is a superior leaving group that enables higher cross-coupling yields in many systems, the effective cost-per-successful-coupling may favor the iodo compound despite its higher per-gram price and molecular weight . Purity specifications from commercial suppliers for the target compound are typically ≥95% (HPLC) , while the 4-bromo analog is available at 95% purity , and the 4-chloro analog at 95% , indicating that all three halogen analogs are supplied at comparable purity grades.

Molecular weight Stoichiometric calculation Procurement economics Cost-per-mole

Cobalt-Catalyzed Cross-Coupling of 4-Iodopiperidines: Validated Methodology with Broad (Hetero)aryl Grignard Scope with Class-Relevant Implications

Gonnard, Guérinot, and Cossy (2015) demonstrated that N-protected 4-iodopiperidines undergo efficient cobalt-catalyzed cross-coupling with (hetero)aryl Grignard reagents to yield 4-arylated piperidines [1]. The reported yields for N-Boc-4-iodopiperidine with various aryl Grignard reagents ranged from 53% to 99% under optimized conditions (CoCl₂·2LiCl, THF, 0 °C to rt) [1]. In an earlier study by the same group (Barré et al., 2014), both iron- and cobalt-catalyzed systems were shown to tolerate a large variety of (hetero)aryl Grignard reagents with iodo-piperidines, -pyrrolidines, and -azetidines, yielding the corresponding arylated saturated N-heterocycles in up to 84% yield [2]. Although these studies employed 4-iodopiperidine derivatives lacking the 4-methyl substituent, they establish that the 4-iodo handle is a competent coupling partner under non-precious-metal catalysis, providing an economical and sustainable alternative to palladium-based protocols. The presence of the 4-methyl group in the target compound is expected to further suppress elimination side reactions during coupling (see Evidence Item 2), though direct experimental validation of this hypothesis in the published literature is currently absent.

Cobalt catalysis Grignard cross-coupling 4-Iodopiperidine C(sp³)–C(sp²) bond formation

Procurement-Guiding Application Scenarios for tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate


Medicinal Chemistry Programs Requiring C4-Arylated 4-Methylpiperidine Scaffolds via Cross-Coupling

In structure–activity relationship (SAR) campaigns exploring 4,4-disubstituted piperidine cores—a privileged motif in CNS agents and kinase inhibitors—the iodine handle enables direct C(sp³)–C(sp²) bond formation at the quaternary C4 center via palladium-, nickel-, or cobalt-catalyzed cross-coupling [1]. The 4-methyl group ensures that the coupled aryl/heteroaryl substituent is installed at a fully substituted carbon, mimicking the steric environment of gem-dimethyl pharmacophores found in numerous bioactive molecules. Selection of the iodo variant over the bromo analog is warranted when milder coupling temperatures are required to preserve heat-sensitive functional groups elsewhere in the molecule, leveraging the ~36 kJ/mol weaker C–I bond [2].

Synthetic Routes Requiring Orthogonal N-Deprotection with C–I Bond Retention

When a multi-step synthesis demands liberation of the piperidine nitrogen (e.g., for subsequent amide coupling, reductive amination, or salt formation) while keeping the C4–I bond intact for a later cross-coupling step, the N-Boc group provides the necessary orthogonality. Acidic Boc removal with TFA leaves the C–I bond undisturbed, whereas the Cbz-protected analog would risk hydrodeiodination under standard hydrogenolytic deprotection conditions [1]. This scenario is common in fragment-based drug discovery, where the iodine is retained as a late-stage diversification handle after scaffold assembly [2].

Process Chemistry Scale-Up Where β-Hydride Elimination Must Be Structurally Precluded

For process development campaigns where cross-coupling at C4 must proceed without alkene byproduct formation, the quaternary nature of the 4-methyl-4-iodo substitution pattern eliminates the β-hydride elimination pathway that can plague secondary alkyl–metal intermediates generated from 4-iodopiperidine (lacking the 4-methyl group) [1]. This structural feature simplifies impurity profiles and reduces the need for chromatographic purification at scale, directly impacting cost-of-goods in multi-kilogram campaigns [2].

Academic and Industrial Methodology Development Targeting C(sp³)–I Functionalization

The compound serves as an ideal substrate for developing and benchmarking new cross-coupling methodologies directed at challenging quaternary C(sp³)–I bonds in saturated N-heterocycles. The established cobalt-catalyzed protocol by Gonnard, Guérinot, and Cossy (2015) provides a baseline against which novel catalytic systems (photoredox, electrochemical, nickel-catalyzed reductive coupling) can be compared [1]. The presence of both the iodine handle and the Boc-protected nitrogen allows the substrate to be used as a bifunctional probe for evaluating chemoselectivity in newly developed transformations [2].

Quote Request

Request a Quote for tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.